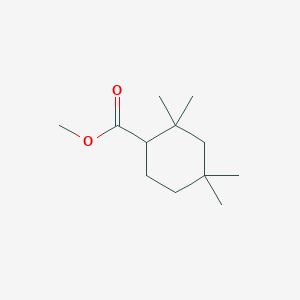![molecular formula C16H14O3 B15279354 4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)
4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl core with an oxopropoxy group and a carbaldehyde group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The oxopropoxy group can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-methanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism by which 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(4-(2-oxopropoxy)phenyl)cyclohexane: Similar structure but with a cyclohexane core.
4’-(2-Butoxy-propoxy)-4-octyl-biphenyl: Similar structure but with a butoxy group instead of an oxopropoxy group.
Uniqueness
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an oxopropoxy group and a carbaldehyde group on the biphenyl core
Propiedades
Fórmula molecular |
C16H14O3 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2-(2-oxopropoxy)-5-phenylbenzaldehyde |
InChI |
InChI=1S/C16H14O3/c1-12(18)11-19-16-8-7-14(9-15(16)10-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
KORNKCGUPKZFKA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
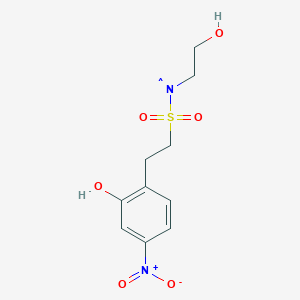
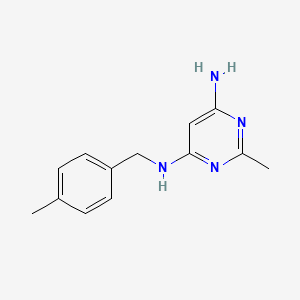
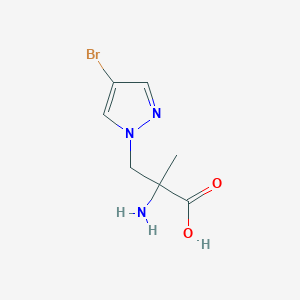
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)


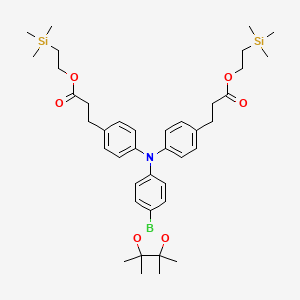
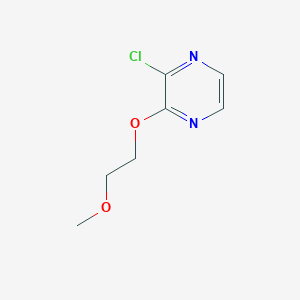
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
